molecular formula C26H25N3O3S B4034458 N-[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]-2-(4-ethoxyphenyl)-4-quinolinecarboxamide

N-[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]-2-(4-ethoxyphenyl)-4-quinolinecarboxamide

Cat. No.: B4034458
M. Wt: 459.6 g/mol
InChI Key: FMOYSAZDPLSOSF-UHFFFAOYSA-N
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Description

N-[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]-2-(4-ethoxyphenyl)-4-quinolinecarboxamide is a useful research compound. Its molecular formula is C26H25N3O3S and its molecular weight is 459.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 459.16166284 g/mol and the complexity rating of the compound is 684. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medicinal Chemistry and Drug Design

Compounds with quinoline and carboxamide structures are frequently explored for their pharmacological properties. Quinoline derivatives, for instance, have been investigated for their cytotoxicity against various cancer cell lines, showing promise as potential anticancer agents. The structural motif present in the compound under discussion shares similarities with those studied for their inhibitory activities against enzymes or receptors, suggesting its potential utility in designing drugs targeting specific biological pathways (Hung et al., 2014).

Synthetic Chemistry and Catalysis

Quinoline and thienyl derivatives are also significant in synthetic organic chemistry, serving as key intermediates in the synthesis of complex molecules. They can participate in various catalytic processes, including asymmetric hydrogenation, to produce chiral pharmaceutical ingredients, highlighting their versatility in synthetic strategies (Imamoto et al., 2012).

Material Science and Polymers

The integration of quinoline and thienyl groups into polymers or materials could impart unique electronic or optical properties, making them suitable for applications in electronics, photonics, or as functional materials. For example, aromatic diamines containing quinoxaline moieties have been used to synthesize new polyamides with excellent thermal stability and solubility in polar aprotic solvents, suggesting the potential of incorporating the compound into novel polymeric materials (Patil et al., 2011).

Properties

IUPAC Name

N-(3-carbamoyl-4-ethyl-5-methylthiophen-2-yl)-2-(4-ethoxyphenyl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O3S/c1-4-18-15(3)33-26(23(18)24(27)30)29-25(31)20-14-22(28-21-9-7-6-8-19(20)21)16-10-12-17(13-11-16)32-5-2/h6-14H,4-5H2,1-3H3,(H2,27,30)(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMOYSAZDPLSOSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=C1C(=O)N)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)OCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]-2-(4-ethoxyphenyl)-4-quinolinecarboxamide
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N-[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]-2-(4-ethoxyphenyl)-4-quinolinecarboxamide
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N-[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]-2-(4-ethoxyphenyl)-4-quinolinecarboxamide
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N-[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]-2-(4-ethoxyphenyl)-4-quinolinecarboxamide
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N-[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]-2-(4-ethoxyphenyl)-4-quinolinecarboxamide
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N-[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]-2-(4-ethoxyphenyl)-4-quinolinecarboxamide

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